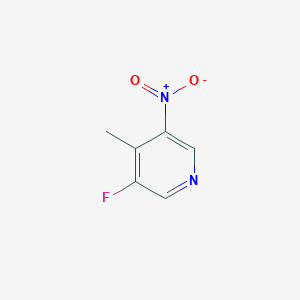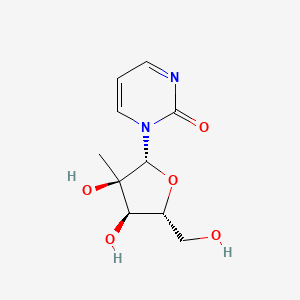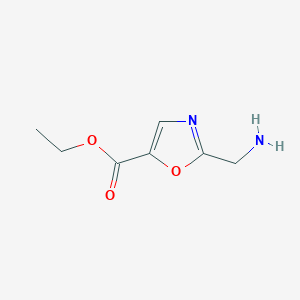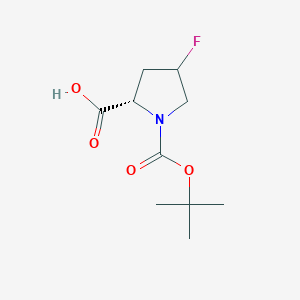
3-Fluoro-4-methyl-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-methyl-5-nitropyridine is a fluorinated pyridine derivative Pyridines are a class of heterocyclic aromatic organic compounds with the chemical formula C₅H₅N
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methyl-5-nitropyridine typically involves the fluorination of a suitable precursor. One common method is the nucleophilic aromatic substitution of a nitro group by a fluoride ion. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be replaced by a fluoride anion to give the desired fluorinated product . Another method involves the direct fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic aromatic substitution reactions. These methods are optimized for high yield and purity, using reagents such as cesium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as fluoride ions.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Cesium fluoride in DMSO at 120°C.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) and ammonium formate.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: This compound.
Reduction: 3-Fluoro-4-methyl-5-aminopyridine.
Oxidation: 3-Fluoro-4-carboxy-5-nitropyridine.
Aplicaciones Científicas De Investigación
3-Fluoro-4-methyl-5-nitropyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-methyl-5-nitropyridine is primarily influenced by the presence of the fluorine atom, which is highly electronegative. This electronegativity affects the compound’s reactivity and interaction with biological targets. The nitro group can undergo reduction to form an amino group, which can then interact with various molecular targets in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-nitropyridine: Lacks the methyl group, making it less lipophilic.
4-Fluoro-3-methyl-5-nitropyridine: Positional isomer with different reactivity due to the position of the substituents.
3-Fluoro-4-methylpyridine: Lacks the nitro group, resulting in different chemical properties.
Uniqueness
3-Fluoro-4-methyl-5-nitropyridine is unique due to the combination of fluorine, methyl, and nitro groups on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H5FN2O2 |
|---|---|
Peso molecular |
156.11 g/mol |
Nombre IUPAC |
3-fluoro-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H5FN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3 |
Clave InChI |
GETSUKFLGJVJQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15228900.png)

![3-Methoxybicyclo[1.1.1]pentan-1-amine](/img/structure/B15228926.png)






![tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15228968.png)
![1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15228970.png)


